1-Bromo-1-methylcyclopentane

Description

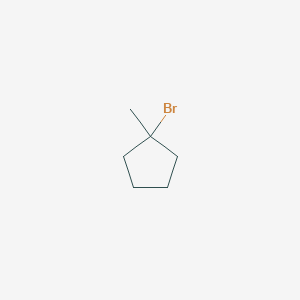

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-methylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFEDFUMOQLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513497 | |

| Record name | 1-Bromo-1-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19872-99-2 | |

| Record name | 1-Bromo-1-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1-methylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-1-methylcyclopentane, a valuable tertiary alkyl halide intermediate in organic synthesis. This document details its chemical structure, physical and spectral properties, synthetic methodologies, and key reactions, adhering to stringent data presentation and visualization standards for a scientific audience.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a five-membered cyclopentane (B165970) ring substituted with a bromine atom and a methyl group on the same carbon atom.

-

Molecular Weight: 163.06 g/mol [2]

The structure is as follows:

Image Source: PubChem CID 12939509

Physical and Chemical Properties

Quantitative physical data for this compound is summarized in the table below. Experimental data is prioritized where available.

| Property | Value | Source |

| Boiling Point | 55–56 °C at 36 mmHg | [2] |

| Refractive Index (n_D²⁰) | 1.1815 | [2] |

| Molecular Weight | 163.056 g/mol | [3] |

| Monoisotopic Mass | 162.00441 Da | [2] |

| Purity | Typically ≥97% | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral features.

| Spectroscopy Type | Description of Key Features |

| ¹H-NMR | A singlet for the tertiary methyl group protons is observed at approximately δ ~1.4 ppm. The ten protons of the cyclopentane ring appear as a complex multiplet between δ ~1.6–2.2 ppm.[2] |

| ¹³C-NMR | Spectra available from sources like SpectraBase.[5][6] |

| Mass Spectrometry (MS) | The molecular ion peak would manifest as a doublet of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[2] |

| Infrared (IR) Spectroscopy | The characteristic carbon-bromine (C-Br) stretching vibration is typically observed in the 500-680 cm⁻¹ region. The exact frequency is sensitive to the conformational environment of the bromine atom on the puckered cyclopentane ring.[2] |

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods start from 1-methylcyclopentanol (B105226), methylcyclopentane, or methylenecyclopentane.[2]

Synthesis from 1-Methylcyclopentanol

A reliable method for preparing this compound is via the nucleophilic substitution of the hydroxyl group in 1-methylcyclopentanol using hydrobromic acid. This reaction proceeds through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation.

References

- 1. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 19872-99-2 [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. 1-bromo-1-methyl-cyclopentane 97% | CAS: 19872-99-2 | AChemBlock [achemblock.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1-Bromo-1-methylcyclopentane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-methylcyclopentane, a versatile building block in organic synthesis. This document details the compound's key characteristics, provides established protocols for its synthesis, and explores its reactivity in fundamental organic reactions, including nucleophilic substitution and elimination. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Properties of this compound

This compound is a tertiary alkyl halide with the molecular formula C₆H₁₁Br.[1] Its structure, featuring a bromine atom and a methyl group on the same carbon of a cyclopentane (B165970) ring, makes it a useful intermediate for introducing the 1-methylcyclopentyl moiety into more complex molecules.

Physical and Chemical Identifiers

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19872-99-2 |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol [1] |

| Canonical SMILES | CC1(CCCC1)Br |

| InChI Key | JMIFEDFUMOQLGZ-UHFFFAOYSA-N |

Tabulated Physical Properties

A summary of the key physical properties of this compound is provided below. It is important to note that this compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

| Physical Property | Value |

| Boiling Point | 55-56 °C at 36 mmHg[1] |

| Refractive Index (n_D^20) | 1.1815[1] |

Synthesis of this compound

There are two primary and efficient methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Free-Radical Bromination of Methylcyclopentane (B18539)

This method takes advantage of the high regioselectivity of bromine radicals for abstracting tertiary hydrogens. The reaction proceeds via a free-radical chain mechanism, leading to the formation of the desired product as the major isomer.[1][2][3]

-

Initiation: In a flask equipped with a reflux condenser and a dropping funnel, a solution of methylcyclopentane in a suitable inert solvent (e.g., carbon tetrachloride or cyclohexane) is prepared. The reaction is initiated by the addition of a radical initiator, such as AIBN (azobisisobutyronitrile), and gentle heating, or by exposure to UV light.[2]

-

Propagation: A solution of bromine (Br₂) in the same solvent is added dropwise to the reaction mixture with continuous stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reflux. The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with an aqueous solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), water, and brine.

-

Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Markovnikov Addition of HBr to Methylenecyclopentane (B75326)

This synthesis route involves the electrophilic addition of hydrogen bromide (HBr) to methylenecyclopentane. The reaction proceeds through a stable tertiary carbocation intermediate, in accordance with Markovnikov's rule, to yield this compound.[1]

-

Reaction Setup: Methylenecyclopentane is dissolved in a suitable solvent, which can be a non-polar organic solvent or the acid solution itself. The reaction vessel is cooled in an ice bath.

-

Addition of HBr: A solution of hydrogen bromide (either as a gas dissolved in acetic acid or as an aqueous solution) is added slowly to the stirred solution of methylenecyclopentane.[4] The temperature should be maintained near 0 °C during the addition.

-

Reaction Monitoring: The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined and washed with a saturated sodium bicarbonate solution (to neutralize any excess acid), followed by water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by distillation to afford this compound.

Chemical Reactivity and Mechanisms

This compound, as a tertiary alkyl halide, readily undergoes nucleophilic substitution and elimination reactions. The specific reaction pathway is highly dependent on the nature of the nucleophile/base and the reaction conditions.

Nucleophilic Substitution (Sₙ1)

Due to the steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation, this compound strongly favors the Sₙ1 (unimolecular nucleophilic substitution) mechanism in the presence of weak nucleophiles, such as in solvolysis reactions.[1]

-

Reaction: this compound is dissolved in methanol (B129727), which acts as both the solvent and the nucleophile. The solution is typically heated to reflux to increase the rate of reaction.[5][6]

-

Monitoring: The progress of the reaction can be followed by monitoring the consumption of the starting material using GC or by the precipitation of silver bromide if a silver salt is added.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed by distillation. The residue is then taken up in an organic solvent and washed with water to remove any water-soluble byproducts. The organic layer is dried and the solvent evaporated. The product, 1-methoxy-1-methylcyclopentane, is purified by distillation.

The Sₙ1 mechanism proceeds in a stepwise manner, as illustrated in the following diagram.

Caption: Sₙ1 reaction pathway of this compound.

Elimination Reactions (E1 and E2)

This compound can also undergo elimination reactions to form alkenes. The mechanism can be either E1 (unimolecular elimination), which competes with Sₙ1, or E2 (bimolecular elimination) in the presence of a strong, non-nucleophilic base.

The E1 mechanism shares the same carbocation intermediate as the Sₙ1 reaction. A weak base (often the solvent) then removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.

The E2 mechanism is favored by the use of a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK). This one-step concerted reaction involves the simultaneous abstraction of a proton by the base and the departure of the bromide leaving group.

-

Reaction Setup: this compound is dissolved in a suitable aprotic solvent, such as tert-butanol.

-

Base Addition: A strong, bulky base like potassium tert-butoxide is added to the solution. The reaction mixture is often heated to promote elimination.

-

Product Formation: The reaction typically yields a mixture of two possible alkene products: 1-methylcyclopentene (B36725) (the more substituted Zaitsev product) and methylenecyclopentane (the less substituted Hofmann product). The product ratio is influenced by the steric bulk of the base.

-

Work-up and Analysis: The reaction is quenched with water and the products are extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed. The product mixture can be analyzed and the components separated by techniques like gas chromatography.

The concerted nature of the E2 elimination is depicted in the following diagram.

Caption: E2 elimination pathway of this compound.

Safety and Handling

This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a valuable tertiary alkyl halide with well-defined synthetic routes and predictable reactivity. Its propensity to undergo Sₙ1/E1 and E2 reactions makes it a useful substrate for both mechanistic studies and as an intermediate in the synthesis of more complex molecules. This guide provides the essential information for its safe handling, synthesis, and application in a research and development setting.

References

An In-depth Technical Guide to 1-Bromo-1-methylcyclopentane (CAS: 19872-99-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-1-methylcyclopentane, a versatile reagent and intermediate in organic synthesis. The document details its chemical and physical properties, outlines key synthetic methodologies and reaction pathways, and provides available spectroscopic data for characterization.

Core Chemical and Physical Properties

This compound is a tertiary alkyl halide with the molecular formula C₆H₁₁Br.[1] Its structure, featuring a bromine atom and a methyl group on the same carbon of a cyclopentane (B165970) ring, dictates its reactivity, primarily through mechanisms involving a stable tertiary carbocation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19872-99-2 | [2] |

| Molecular Formula | C₆H₁₁Br | [1] |

| Molecular Weight | 163.06 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 94 - 96 °C | |

| Physical Form | Liquid | |

| InChI Key | JMIFEDFUMOQLGZ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

There are two primary and efficient routes for the synthesis of this compound.

Free-Radical Bromination of Methylcyclopentane (B18539)

This method offers a direct approach to functionalize the methylcyclopentane backbone. The reaction proceeds via a free-radical chain mechanism, where the greater stability of the tertiary radical intermediate leads to the high regioselectivity of bromination at the 1-position.

Experimental Protocol:

-

Initiation: The reaction is initiated by the homolytic cleavage of bromine (Br₂) using UV light (hν) or a radical initiator to form bromine radicals (2 Br•).[3]

-

Propagation: A bromine radical abstracts a hydrogen atom from the tertiary carbon of methylcyclopentane, forming the more stable tertiary methylcyclopentyl radical and hydrogen bromide (HBr).[3][4] This radical then reacts with another molecule of Br₂ to yield this compound and a new bromine radical, continuing the chain reaction.[3]

-

Termination: The reaction is terminated by the combination of any two radical species.[3]

Logical Diagram: Free-Radical Bromination of Methylcyclopentane

From 1-Methylcyclopentanol (B105226)

This synthesis route involves the nucleophilic substitution of the hydroxyl group in 1-methylcyclopentanol with a bromide ion, typically from hydrobromic acid (HBr).[5][6]

Experimental Protocol:

While a specific, detailed protocol with yields for this reaction was not found in the searched literature, the general procedure involves the treatment of 1-methylcyclopentanol with concentrated HBr. The reaction proceeds via an SN1 mechanism.

-

Protonation of the Hydroxyl Group: The hydroxyl group of 1-methylcyclopentanol is protonated by HBr to form a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.

-

Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation to form this compound.

Diagram: Synthesis from 1-Methylcyclopentanol

Reactivity and Key Experimental Protocols

This compound is a valuable substrate for a variety of organic transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Solvolysis)

Due to its tertiary structure, this compound readily undergoes SN1 reactions in the presence of weak nucleophiles, such as alcohols or water. The rate-determining step is the formation of the stable tertiary carbocation.

Experimental Protocol: Solvolysis in Methanol (B129727)

A detailed experimental protocol for the solvolysis of this compound in methanol was not explicitly found. However, a typical procedure would involve dissolving the substrate in methanol and monitoring the reaction progress, often by measuring the rate of HBr production. The product of this reaction is 1-methoxy-1-methylcyclopentane.

Reaction Pathway: Solvolysis (SN1)

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound undergoes elimination to form alkenes. The use of a sterically hindered base, such as potassium tert-butoxide, favors elimination over substitution. Two main products are possible: 1-methylcyclopentene (B36725) (the Zaitsev product) and methylenecyclopentane (B75326) (the Hofmann product).

Experimental Protocol: Elimination with Potassium tert-Butoxide

A specific experimental protocol with product ratios was not found in the searched literature. A general procedure would involve reacting this compound with potassium tert-butoxide in a suitable solvent like tert-butanol (B103910) at an elevated temperature.

The reaction can proceed through both E1 and E2 mechanisms, and the conditions can influence the predominant pathway. The tertiary nature of the substrate and the use of a strong base suggest a competition between these two pathways.

Table 2: Relative Rate Data for Elimination with Potassium tert-Butoxide

| [Substrate] | [Base] | Relative Rate |

| 0.1 M | 0.1 M | 1 |

| 0.2 M | 0.1 M | 2 |

| 0.1 M | 0.2 M | 1.6 |

This data suggests a mixed E1 and E2 mechanism, as the rate is dependent on the concentration of both the substrate and the base, but not in a perfectly linear fashion for the base.

Logical Diagram: Competing Elimination Pathways

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, 1-methylcyclopentylmagnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Experimental Protocol: General Grignard Reagent Formation

A specific protocol for this compound was not found. The general procedure involves reacting the alkyl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

Workflow: Grignard Reaction

Spectroscopic Data

Spectroscopic data is essential for the characterization and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹³C NMR | Specific chemical shift data not available in the searched literature, but spectra are reported to be available. | [4][7] |

| Mass Spec. | Expected key fragments: m/z 162/164 ([M]⁺), 83 ([M-Br]⁺), 82 ([M-HBr]⁺). | [1] |

| IR | Data not available in the searched literature. | |

| ¹H NMR | Data not available in the searched literature. |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 4: Hazard Information for this compound

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This information is based on aggregated GHS data.

Handling and Storage:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8 °C.

This guide is intended for research and development purposes only and should not be used for diagnostic, medicinal, or household applications. All experimental work should be conducted by trained professionals in a suitably equipped laboratory.

References

- 1. This compound|CAS 19872-99-2 [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Answered: 6. Methylcyclopentanol on treatment with HBr gives this compound as a major product. Show a detailed mechanism to explain your answer . H3C Br… | bartleby [bartleby.com]

- 6. Solved Methylcyclopentanol on treatment with HBr gives | Chegg.com [chegg.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-1-methylcyclopentane from Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-1-methylcyclopentane from methylcyclopentane (B18539), a key reaction in organic synthesis for the introduction of a functional handle at a tertiary carbon center. This document details the underlying reaction mechanism, presents two primary experimental protocols, and offers quantitative data to enable reproducible and efficient synthesis.

Introduction

This compound is a valuable synthetic intermediate used in the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its synthesis from the readily available starting material, methylcyclopentane, is primarily achieved through a highly regioselective free-radical bromination. This process favors the substitution of the tertiary hydrogen atom due to the inherent stability of the resulting tertiary radical intermediate. This guide will explore the two most common methods for this transformation: direct photobromination with molecular bromine (Br₂) and the use of N-Bromosuccinimide (NBS) as a selective brominating agent.

Reaction Mechanism: Free-Radical Halogenation

The synthesis of this compound from methylcyclopentane proceeds via a free-radical chain mechanism.[1] This mechanism is characterized by three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This is typically achieved by the input of energy in the form of ultraviolet (UV) light (hν) or heat.[1]

-

Propagation: A bromine radical abstracts the tertiary hydrogen atom from methylcyclopentane. This is the rate-determining step and is highly selective due to the greater stability of the resulting tertiary carbon radical compared to primary or secondary radicals.[1] The newly formed methylcyclopentyl radical then reacts with a molecule of Br₂ (or NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can occur through the combination of two bromine radicals, a bromine radical and a methylcyclopentyl radical, or two methylcyclopentyl radicals.

The high selectivity of bromination for tertiary C-H bonds over primary and secondary bonds is a key advantage of this reaction, leading to a high yield of the desired product.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method A: Photobromination with Molecular Bromine (Br₂)

This classic method involves the direct reaction of methylcyclopentane with molecular bromine under UV irradiation.

Experimental Workflow:

Caption: Workflow for photobromination of methylcyclopentane.

Detailed Procedure:

-

A solution of methylcyclopentane in a suitable inert solvent (e.g., carbon tetrachloride, CCl₄) is prepared in a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

The flask is positioned to be irradiated by a UV lamp.

-

Molecular bromine (Br₂) is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature, while under UV irradiation.

-

The reaction progress is monitored by the disappearance of the bromine color.

-

Upon completion, the reaction mixture is cooled and washed sequentially with an aqueous solution of sodium thiosulfate (B1220275) (to remove excess bromine), a saturated aqueous solution of sodium bicarbonate, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Method B: Bromination with N-Bromosuccinimide (NBS)

This method is often preferred as it uses a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It also maintains a low concentration of Br₂ in the reaction mixture, which can suppress side reactions.

Experimental Workflow:

References

An In-Depth Technical Guide to the Free-Radical Bromination of Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical bromination of methylcyclopentane (B18539), a classic yet highly relevant reaction in organic synthesis for the selective formation of a tertiary bromide. This document details the underlying mechanism, regioselectivity, experimental protocols, and spectroscopic characterization of the primary product.

Introduction

Free-radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes. While chlorination is often less selective, bromination provides a powerful tool for regioselective C-H bond functionalization. The reaction of methylcyclopentane with bromine under photochemical or thermal initiation serves as an excellent case study for the preferential substitution of a tertiary hydrogen atom, leading to the formation of 1-bromo-1-methylcyclopentane as the major product.[1] This high selectivity is attributed to the stability of the intermediate tertiary radical. This guide will explore the theoretical and practical aspects of this reaction, providing researchers with the necessary information for its application in synthetic chemistry.

Reaction Mechanism and Regioselectivity

The free-radical bromination of methylcyclopentane proceeds via a well-established chain reaction mechanism involving three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This step typically requires an energy input in the form of ultraviolet (UV) light or heat.

Propagation: This stage consists of two repeating steps:

-

A bromine radical abstracts a hydrogen atom from methylcyclopentane to form hydrogen bromide (HBr) and a methylcyclopentyl radical. Due to the higher stability of more substituted radicals, the tertiary hydrogen at the C1 position is preferentially abstracted, forming the tertiary 1-methylcyclopentyl radical.

-

The resulting alkyl radical then reacts with a molecule of bromine (Br₂) to yield the brominated product and a new bromine radical, which can then continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.

The remarkable regioselectivity of this reaction is a key feature. The stability of the free radical intermediate follows the order: tertiary > secondary > primary. This is because hyperconjugation and inductive effects from the alkyl groups stabilize the electron-deficient radical center. In the case of methylcyclopentane, the formation of the tertiary radical is significantly more favorable than the formation of secondary or primary radicals.

The following diagram, generated using the DOT language, illustrates the propagation steps of the free-radical bromination of methylcyclopentane, highlighting the formation of the key tertiary radical intermediate.

Quantitative Data

The high regioselectivity of free-radical bromination is well-documented. The relative rates of hydrogen abstraction by a bromine radical at tertiary, secondary, and primary positions are significantly different, leading to a high yield of the tertiary bromide.

| Parameter | Value | Reference |

| Product | This compound | [1] |

| CAS Number | 19872-99-2 | [1] |

| Molecular Formula | C₆H₁₁Br | [1] |

| Molecular Weight | 163.06 g/mol | [1] |

| Relative Reactivity (tertiary C-H) | 1640 | |

| Relative Reactivity (secondary C-H) | 82 | |

| Relative Reactivity (primary C-H) | 1 |

Experimental Protocol

The following is a general procedure for the free-radical bromination of a liquid alkane, adapted for methylcyclopentane. Caution: Bromine is a hazardous and corrosive substance. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Methylcyclopentane

-

Bromine

-

An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

-

A UV lamp or a high-wattage incandescent bulb

-

Reaction flask (e.g., a three-necked round-bottom flask)

-

Condenser

-

Dropping funnel

-

Stirring apparatus

-

Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize any evolved HBr gas.

-

Place methylcyclopentane in the reaction flask.

-

Position a UV lamp or a bright incandescent light source close to the reaction flask.

-

Gently heat the methylcyclopentane to reflux.

-

Slowly add a solution of bromine in an inert solvent from the dropping funnel to the refluxing methylcyclopentane. The addition should be done at a rate that maintains a pale orange color in the reaction mixture. The disappearance of the bromine color indicates that the reaction is proceeding.

-

After the addition is complete, continue to reflux and irradiate the mixture until the bromine color has completely disappeared.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure.

Spectroscopic Data of this compound

The characterization of the product, this compound, is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | A singlet for the tertiary methyl group (δ ~1.4 ppm) and a multiplet for the cyclopentane (B165970) protons (δ ~1.6–2.2 ppm).[1] |

| ¹³C NMR | A ¹³C NMR spectrum is available for this compound. |

| Infrared (IR) Spectroscopy | The carbon-bromine (C-Br) stretching vibration is typically observed in the region of 500-680 cm⁻¹.[1] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak. A characteristic feature would be a doublet for the molecular ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which are present in approximately equal amounts. Therefore, two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope are expected. The monoisotopic mass of the compound is 162.00441 Da.[1] |

Conclusion

The free-radical bromination of methylcyclopentane is a highly efficient and selective method for the synthesis of this compound. The reaction's high regioselectivity for the tertiary C-H bond, governed by the stability of the radical intermediate, makes it a valuable transformation in organic synthesis. The experimental protocol, while requiring careful handling of bromine, is straightforward and can be readily implemented in a standard laboratory setting. The spectroscopic data provide clear markers for the characterization of the tertiary bromide product. This technical guide serves as a comprehensive resource for researchers employing this reaction in their synthetic endeavors.

References

Navigating the Reactive Landscape of Tertiary Alkyl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tertiary alkyl halides represent a critical class of organic compounds, whose reactivity is central to numerous synthetic transformations. A thorough understanding of their fundamental reaction pathways is paramount for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic routes in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core reaction mechanisms of tertiary alkyl halides—namely, unimolecular substitution (SN1) and unimolecular elimination (E1)—supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Theoretical Framework: A Dichotomy of Pathways

Tertiary alkyl halides are characterized by a halogen atom attached to a tertiary carbon. This structural feature precludes the bimolecular (SN2 and E2) pathways due to significant steric hindrance around the reaction center.[1][2] Consequently, their reactivity is dominated by unimolecular mechanisms that proceed through a common carbocation intermediate.[3][4]

1.1 The Unimolecular Nucleophilic Substitution (SN1) Reaction

The SN1 reaction is a two-step process initiated by the slow, rate-determining ionization of the alkyl halide to form a stable tertiary carbocation and a halide ion.[5][6] This is followed by a rapid attack of a nucleophile on the carbocation, leading to the substitution product.[5] The overall rate of the reaction is dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics.[7][8]

A key stereochemical feature of the SN1 reaction is the formation of a planar sp2-hybridized carbocation intermediate.[10][11] This planarity allows the incoming nucleophile to attack from either face with nearly equal probability, leading to a mixture of enantiomers if the starting material is chiral, often resulting in racemization.[5][11][12] However, complete racemization is not always observed, as the departing leaving group can transiently shield one face of the carbocation, leading to a slight excess of the inversion product.[10][12]

1.2 The Unimolecular Elimination (E1) Reaction

Competing with the SN1 pathway is the E1 reaction, which also proceeds through the same carbocation intermediate.[6][13] Instead of a nucleophilic attack on the carbocation, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent (β-position) to the positively charged carbon.[6][14] This results in the formation of an alkene. The E1 reaction also follows first-order kinetics, as it shares the same rate-determining step as the SN1 reaction.[6][13]

Rate = k[Alkyl Halide] [6]

E1 reactions are regioselective, generally favoring the formation of the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule.[15] They are also stereoselective, typically yielding the more stable trans (E) isomer over the cis (Z) isomer.[16]

The SN1 vs. E1 Competition: A Matter of Conditions

Since both reactions share a common intermediate, they are often in competition. The product distribution between substitution and elimination is influenced by several key factors:

-

Temperature: Elimination reactions are more entropically favored than substitution reactions because they produce a greater number of molecules.[17] Therefore, increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway.[1][17]

-

Nucleophile/Base Character: While the strength of the nucleophile/base does not affect the reaction rate, its character can influence the product ratio. A species that is a stronger base will favor E1, while a better nucleophile will favor SN1. However, for tertiary alkyl halides, reactions are typically carried out with weak bases/nucleophiles, such as water or alcohols (solvolysis).[15][17]

-

Solvent: Polar protic solvents, such as water and alcohols, are essential for SN1 and E1 reactions as they can stabilize the carbocation intermediate and the leaving group through solvation.[18] The polarity of the solvent can affect the relative rates of substitution and elimination.[1]

Quantitative Data Summary

The following tables summarize key quantitative data illustrating the factors that influence the reaction pathways of tertiary alkyl halides.

Table 1: Effect of Solvent on the Solvolysis Rate of tert-Butyl Bromide

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Ethanol | 24.3 | 1 |

| Methanol | 32.6 | 4.4 |

| 80% Ethanol / 20% Water | 65.4 | 100 |

| Water | 78.5 | 150,000 |

Data compiled from various sources.

Table 2: Temperature Dependence of Product Distribution for the Reaction of tert-Butyl Bromide in Ethanol

| Temperature (°C) | % SN1 Product (tert-Butyl Ethyl Ether) | % E1 Product (2-Methylpropene) |

| 25 | 81 | 19 |

| 55 | 72 | 28 |

Experimental Protocols

4.1 Protocol for SN1 Solvolysis: Kinetics of tert-Butyl Chloride Hydrolysis

This experiment monitors the rate of HCl production to determine the first-order rate constant of the solvolysis of tert-butyl chloride.

Materials:

-

0.2 M tert-butyl chloride in acetone (B3395972) solution

-

0.01 M NaOH solution

-

Ethanol/water solvent mixture (e.g., 43% ethanol, 57% water by volume)

-

Bromothymol blue indicator

-

Burette, Erlenmeyer flasks, stopwatch

Procedure:

-

Prepare a 500 mL solution of the desired ethanol/water solvent mixture.

-

To a 250 mL Erlenmeyer flask, add 100 mL of the solvent mixture and 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic).

-

Titrate with the 0.01 M NaOH solution until the solution just turns blue (basic).

-

Add a precise volume of the 0.01 M NaOH solution (e.g., 0.50 mL) from the burette to the flask.

-

Initiate the reaction by adding a small, precise volume (e.g., 0.5 mL) of the 0.2 M tert-butyl chloride solution to the flask and simultaneously start the stopwatch (time = 0).[19]

-

Swirl the flask to ensure mixing. The HCl produced by the reaction will neutralize the added NaOH, causing the solution to turn from blue back to yellow.

-

Record the time it takes for the color change to occur.

-

Immediately add another 0.50 mL aliquot of the NaOH solution and record the time for the subsequent color change.

-

Repeat this process for several intervals to collect data on the amount of tert-butyl chloride that has reacted over time.

-

The first-order rate constant (k) can be determined by plotting ln([t-BuCl]t/[t-BuCl]0) versus time.

4.2 Protocol for E1 Elimination: Dehydration of a Tertiary Alcohol (Model for Alkene Formation)

This protocol uses the acid-catalyzed dehydration of a tertiary alcohol, which proceeds via an E1 mechanism analogous to the elimination of a tertiary alkyl halide, to produce an alkene.

Materials:

-

Tertiary alcohol (e.g., 2-methyl-2-butanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Fractional distillation apparatus

-

Gas chromatograph (GC)

Procedure:

-

In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid to a chilled tertiary alcohol.

-

Set up a fractional distillation apparatus with the reaction flask.

-

Gently heat the reaction mixture to distill the alkene product(s). The boiling point of the alkene will be significantly lower than that of the alcohol.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Analyze the product mixture using gas chromatography to identify and quantify the different alkene isomers formed.[20]

4.3 Protocol for Product Analysis: Gas Chromatography (GC)

GC is a powerful technique for separating and identifying the volatile alkene products of an E1 reaction.

Procedure:

-

Inject a small sample of the dried alkene product into the gas chromatograph.

-

The components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the GC column.

-

The retention time (the time it takes for a component to travel through the column) is used to identify the different alkene isomers by comparing them to known standards.

-

The area under each peak in the chromatogram is proportional to the amount of that component in the mixture, allowing for the determination of the product ratio.[21][22]

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Caption: The SN1 reaction pathway of a tertiary alkyl halide.

Caption: The E1 reaction pathway of a tertiary alkyl halide.

Caption: A generalized experimental workflow for studying tertiary alkyl halide reactions.

Advanced Mechanistic Probes: The Kinetic Isotope Effect

To further elucidate the transition state of the rate-determining step, the kinetic isotope effect (KIE) can be measured. For an E1 reaction, there is no primary KIE for the C-H bond cleavage, as this occurs after the rate-determining step.[23] However, a small secondary KIE may be observed. In contrast, E2 reactions exhibit a significant primary KIE (typically kH/kD = 3-8) because the C-H bond is broken in the rate-determining step.[23][24] This difference provides a powerful diagnostic tool to distinguish between E1 and E2 mechanisms.[23]

Conclusion

The reactions of tertiary alkyl halides are governed by a delicate interplay between SN1 and E1 pathways, both proceeding through a common carbocation intermediate. A comprehensive understanding of the factors influencing this competition—temperature, solvent, and the nature of the nucleophile/base—is essential for controlling reaction outcomes. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for investigating these fundamental transformations, enabling researchers to predict and manipulate the reactivity of this important class of compounds in the pursuit of novel chemical entities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 5. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. scribd.com [scribd.com]

- 9. vernier.com [vernier.com]

- 10. Video: SN1 Reaction: Stereochemistry [jove.com]

- 11. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. The Stereoselectivity of E1 Reactions [chemistrysteps.com]

- 17. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. amherst.edu [amherst.edu]

- 20. scribd.com [scribd.com]

- 21. vurup.sk [vurup.sk]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safety and Hazards of 1-Bromo-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and associated hazards of 1-Bromo-1-methylcyclopentane (CAS No. 19872-99-2). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe handling, storage, and use of this compound. This document summarizes key quantitative data, outlines relevant experimental protocols for hazard assessment, and visualizes potential toxicological pathways.

Chemical and Physical Properties

This compound is a halogenated cycloalkane with the molecular formula C₆H₁₁Br.[1][2] Its properties make it a useful reagent in organic synthesis, but also necessitate careful handling due to its inherent hazards.

| Property | Value | Source |

| CAS Number | 19872-99-2 | [1][2] |

| Molecular Formula | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1][3] |

| Appearance | Colorless liquid | [4] |

| LogP | 2.714 | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with the following primary concerns.[1][3]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Primary Hazards:

-

Flammable: As a flammable liquid, it poses a fire risk and should be kept away from ignition sources.[1][3]

-

Irritant: It is a known irritant to the skin, eyes, and respiratory system.[1][3]

Toxicological Data

General Toxicity of Alkyl Bromides:

-

Inhalation: Inhalation is a significant route of exposure for volatile alkyl bromides. High concentrations can cause severe irritation to the nose, throat, and respiratory tract, leading to symptoms like coughing and wheezing.

-

Dermal Contact: Liquid alkyl bromides can defat the skin, leading to irritation and cracking. Prolonged contact can cause rashes and chemical burns.

-

Eye Contact: Vapors and direct splashes can cause eye irritation and potentially severe chemical burns.

-

Genotoxicity: Some alkyl halides have been shown to be genotoxic, meaning they can damage DNA.[10][11] This is a critical consideration for long-term or repeated exposure.

Experimental Protocols for Hazard Assessment

The GHS classifications for this compound are based on data derived from standardized experimental protocols. For researchers needing to verify or expand upon the safety profile of this or similar compounds, the following OECD (Organisation for Economic Co-operation and Development) guidelines are the standard methodologies.

Skin Irritation Testing

In Vivo Study: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.[12][13][14][15]

-

Test Animal: Typically, the albino rabbit is used.[13]

-

Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[13][16] An untreated area of skin serves as a control.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at regular intervals for up to 14 days after application.[13][15]

-

Classification: The severity and reversibility of the skin reactions are scored to determine the irritation potential.[12] If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[13]

In Vitro Study: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) This in vitro method provides an alternative to animal testing for identifying skin irritants.[17][18][19][20]

-

Test System: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[19][20]

-

Procedure: The test chemical is applied topically to the RhE tissue. After a defined exposure period, the cell viability is measured, typically using the MTT assay, which assesses mitochondrial activity.[17][21]

-

Classification: A substance is classified as a skin irritant (UN GHS Category 2) if it reduces the cell viability of the RhE tissue to below 50%.[20]

Eye Irritation Testing

In Vivo Study: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) This guideline is used to assess the potential of a substance to cause damage to the eye.[22][23][24]

-

Test Animal: The albino rabbit is the preferred species for this test.[23][24]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[22][23][24]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[23][24] The observation period can be extended up to 21 days to assess the reversibility of any effects.[22]

-

Classification: The severity and reversibility of the ocular lesions are scored to determine the irritation potential.[23]

Visualizations

Logical Workflow for Hazard Assessment

The following diagram illustrates a typical workflow for assessing the skin and eye irritation potential of a chemical like this compound, incorporating both in vitro and in vivo testing methods as per OECD guidelines.

Caption: Logical workflow for skin and eye irritation hazard assessment.

Plausible Signaling Pathway for Irritant-Induced Cellular Damage

As an alkylating agent and irritant, this compound can likely induce cellular damage through interaction with cellular macromolecules, leading to oxidative stress and an inflammatory response. The following diagram illustrates a plausible signaling pathway.

Caption: Plausible signaling pathway for irritant-induced cellular damage.

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1] Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[1] It is recommended to store under an inert atmosphere at 2-8°C.[1][25]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and remove all ignition sources.

Conclusion

This compound is a valuable research chemical that presents significant, but manageable, hazards. It is a flammable liquid that can cause skin, eye, and respiratory irritation. While specific quantitative toxicological data for this compound are limited, its classification as an alkyl bromide warrants a high degree of caution due to the potential for alkylating activity and associated cytotoxicity. By understanding these hazards, adhering to the safe handling and storage procedures outlined in this guide, and referencing the standard experimental protocols for any necessary further evaluation, researchers can work safely and effectively with this compound.

References

- 1. This compound|CAS 19872-99-2 [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-bromo-1-methyl-cyclopentane 97% | CAS: 19872-99-2 | AChemBlock [achemblock.com]

- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 6. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. senzagen.com [senzagen.com]

- 21. thepsci.eu [thepsci.eu]

- 22. nucro-technics.com [nucro-technics.com]

- 23. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 24. oecd.org [oecd.org]

- 25. This compound [myskinrecipes.com]

A Technical Guide to the Solubility of 1-Bromo-1-methylcyclopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-bromo-1-methylcyclopentane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of solubility, enabling researchers to generate empirical data for their specific applications. This guide is intended to be a valuable resource for laboratory work, facilitating informed solvent selection for synthesis, purification, and formulation involving this compound.

Introduction

This compound (C₆H₁₁Br) is a tertiary alkyl halide used as a building block in organic synthesis. Understanding its solubility characteristics is crucial for its effective use in various chemical processes, including reaction medium selection, extraction, and purification. This guide outlines the theoretical basis for its solubility in organic solvents and provides a practical framework for its experimental determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to be miscible or highly soluble in a wide array of nonpolar and moderately polar organic solvents.[1][2][3] The dominant intermolecular forces in this compound are van der Waals dispersion forces, which are comparable to the intermolecular forces present in most organic solvents.[1] Conversely, it is expected to have low solubility in highly polar, protic solvents like water, due to the significant energy required to disrupt the strong hydrogen bonding network of water.[4]

The following table summarizes the predicted solubility of this compound in various common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | Miscible | "Like dissolves like"; both solute and solvents are nonpolar and rely on van der Waals forces for interaction.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane, Chloroform | Miscible | These solvents have sufficient nonpolar character to solvate the cyclopentyl ring, and the dipole of the C-Br bond can interact with the solvent's dipole. |

| Polar Aprotic (Amide) | Dimethylformamide (DMF) | Soluble to Miscible | DMF is a strong polar solvent that can effectively solvate the polar C-Br bond. |

| Polar Aprotic (Sulfoxide) | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | DMSO is a highly polar solvent capable of dissolving a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Soluble | While these are protic solvents, the alkyl portion is large enough to allow for significant solubility. |

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS. The following diagram illustrates the key factors influencing the solubility of an alkyl halide like this compound.

Caption: Logical diagram of factors influencing solubility.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is recommended.[5][6][7][8] This method is considered a gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The excess solute should be visible as a separate liquid phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Record the weight of the transferred saturated solution.

-

Dilute the saturated solution to a known volume with the same organic solvent.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same organic solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a weight percentage.

-

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure strongly suggests high solubility to complete miscibility in a broad range of common nonpolar and moderately polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol based on the isothermal shake-flask method offers a robust and reliable approach for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis and drug development.

References

- 1. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 2. quora.com [quora.com]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C and ¹H NMR Spectral Data of 1-Bromo-1-methylcyclopentane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1-bromo-1-methylcyclopentane. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents predicted ¹³C and ¹H NMR data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure-spectra correlation.

Predicted NMR Spectral Data

Due to the limited public availability of experimentally derived spectral data, the following tables present predicted chemical shifts for this compound. These predictions are based on computational algorithms and provide a reliable estimation for spectral interpretation.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Atom Assignment | Multiplicity (Predicted) |

| ~75.0 | C1 (Quaternary) | Singlet |

| ~42.0 | C2, C5 (Methylene) | Triplet |

| ~24.0 | C3, C4 (Methylene) | Triplet |

| ~30.0 | CH₃ (Methyl) | Quartet |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to exhibit three main signals corresponding to the different proton environments.

| Chemical Shift (δ) ppm | Proton Assignment | Multiplicity (Predicted) | Integration |

| ~1.75 | H on CH₃ | Singlet | 3H |

| ~2.0 - 2.2 | H on C2, C5 | Multiplet | 4H |

| ~1.6 - 1.8 | H on C3, C4 | Multiplet | 4H |

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of ¹³C and ¹H NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound for ¹³C NMR and 5-20 mg for ¹H NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with ethanol (B145695) to remove any fingerprints or dust.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using a gauge. Place the assembly into the NMR spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high-resolution spectra.

-

Tuning and Matching: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C) to maximize signal detection and sensitivity.

-

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width (SW): Approximately 12-16 ppm.

-

Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width (SW): Approximately 0-220 ppm.

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed. Apply phase correction, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like TMS) to obtain the final spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations for the unique carbon and proton environments relevant to the NMR data.

Caption: Molecular structure of this compound with predicted NMR assignments.

stability and storage conditions for 1-Bromo-1-methylcyclopentane

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-1-methylcyclopentane

This technical guide provides comprehensive information on the stability, storage, and handling of this compound (CAS No. 19872-99-2), a key intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a tertiary alkyl halide with the molecular formula C₆H₁₁Br.[1][2][3] Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 19872-99-2 |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol [1][2][3] |

| Appearance | Flammable liquid[1][2] |

Chemical Stability and Reactivity

Under recommended storage conditions, this compound is stable.[4] However, it is a reactive compound that can undergo various transformations, primarily nucleophilic substitution (Sₙ1) and elimination (E1) reactions, due to the tertiary nature of the carbon atom bonded to the bromine.[1]

Key Reactivity Information:

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides and hydrogen bromide.[4]

-

Nucleophilic Substitution and Elimination: As a tertiary alkyl halide, it readily forms a stable tertiary carbocation intermediate, favoring Sₙ1 and E1 pathways.[1] The solvent polarity plays a crucial role in these reactions.[1] For instance, in the presence of ethanol (B145695) and silver nitrate, it undergoes a nucleophilic substitution to form 1-methoxycyclopentane.[5] With alcoholic potassium hydroxide (B78521), elimination is favored, while aqueous potassium hydroxide favors substitution.[6]

-

Solvolysis: The solvolysis of this compound, for example in methanol, proceeds through the formation of a carbocation intermediate to yield the corresponding ether product.[7][8][9]

Caption: Sₙ1 and E1 reaction pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.

| Parameter | Recommendation |

| Storage Temperature | 2-8°C[1] |

| Atmosphere | Store under an inert atmosphere.[1] |

| Container | Keep in a tightly closed container.[1][4] |

| Environment | Store in a cool, dark, dry, and well-ventilated place.[1][4] |

| Hazards to Avoid | Keep away from heat, sparks, open flames, and other ignition sources.[1][10] |

GHS Hazard Information:

Caption: Recommended workflow for handling and storage.

Experimental Protocols

General Protocol for Accelerated Stability Testing:

-

Sample Preparation: Aliquot this compound into several amber glass vials with Teflon-lined caps. A subset of samples may include a stabilizer (e.g., a radical scavenger) to assess its effect.

-

Storage Conditions: Place the vials in temperature- and humidity-controlled chambers at various conditions. A typical set of accelerated conditions might be 40°C/75% RH. A control set should be stored under the recommended conditions (2-8°C).

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples at each time point for purity and the presence of degradation products.

-

Purity Assay: Use Gas Chromatography with Flame Ionization Detection (GC-FID) to determine the purity of the compound.

-

Degradant Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products, such as elimination products (e.g., 1-methylcyclopentene) or hydrolysis products.

-

-

Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. This can be used to estimate the shelf life of the compound under different conditions.

References

- 1. This compound|CAS 19872-99-2 [benchchem.com]

- 2. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. aksci.com [aksci.com]

- 5. brainly.com [brainly.com]

- 6. reddit.com [reddit.com]

- 7. brainly.com [brainly.com]

- 8. Solved Solvolysis of this compound in | Chegg.com [chegg.com]

- 9. Exam 3 Answer Key [web.pdx.edu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Identification of Alpha and Beta Carbons in 1-Bromo-1-methylcyclopentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of organic chemistry, particularly in the context of reaction mechanisms and drug synthesis, a precise understanding of molecular architecture is paramount. The designation of carbon atoms within a molecule relative to a functional group provides a fundamental framework for predicting reactivity and the outcome of chemical transformations. This guide focuses on the systematic identification of alpha (α) and beta (β) carbons in the haloalkane 1-Bromo-1-methylcyclopentane. A comprehensive grasp of these positions is critical for rationalizing and predicting the products of substitution and elimination reactions, which are foundational in the synthesis of pharmaceutical compounds.

Defining Alpha and Beta Carbons in Haloalkanes

The nomenclature of α and β carbons is a method of relative designation. The primary point of reference is the functional group of interest.

-

Alpha (α) Carbon: The alpha-carbon is the carbon atom that is directly bonded to the functional group. In the context of haloalkanes, it is the carbon atom to which the halogen is attached.[1][2][3][4]

-

Beta (β) Carbon: A beta-carbon is any carbon atom that is directly bonded to the alpha-carbon.[1][3]

This systematic labeling is extendable, with subsequent carbons being designated as gamma (γ), delta (δ), and so on, moving away from the functional group. For the majority of common reaction mechanisms, the α and β positions are of principal importance.

Structural Analysis of this compound

To identify the alpha and beta carbons in this compound, we must first consider its molecular structure. The IUPAC name indicates a cyclopentane (B165970) ring as the core structure. At the first carbon position (C1), there is both a bromine atom and a methyl group attached.

-